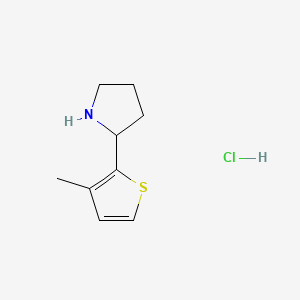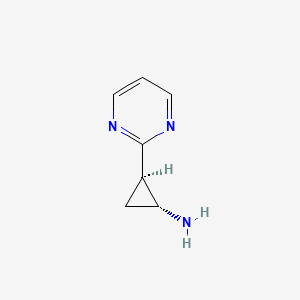
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F4NO3 It is a derivative of benzene, characterized by the presence of fluorine, methoxy, nitro, and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, including nitration, halogenation, and methoxylation reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of the fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a catalyst.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using advanced techniques such as continuous flow reactors and high-throughput screening.
Analyse Chemischer Reaktionen
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts like palladium or platinum. Major products formed from these reactions include amines, thiols, and other substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a methoxy group.
2-Methoxy-5-nitrobenzotrifluoride: Similar structure but lacks the fluorine atom.
1-Fluoro-2-(trifluoromethyl)benzene: Similar structure but lacks the nitro and methoxy groups .
These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H5F4NO3 |
|---|---|
Molekulargewicht |
239.12 g/mol |
IUPAC-Name |
1-fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4NO3/c1-16-7-2-4(8(10,11)12)5(9)3-6(7)13(14)15/h2-3H,1H3 |
InChI-Schlüssel |
COCJPNNRXWJXMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate](/img/structure/B13585831.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)





